molecular formula C9H10ClN3 B8690213 5-chloro-2-ethyl-7-methyl-3H-Imidazo[4,5-b]pyridine CAS No. 133240-31-0

5-chloro-2-ethyl-7-methyl-3H-Imidazo[4,5-b]pyridine

Cat. No. B8690213
M. Wt: 195.65 g/mol
InChI Key: DLDBAJIELGBUAJ-UHFFFAOYSA-N
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Patent
US05412097

Procedure details

A mixture of 2-ethyl-7-methylimidazo[4,5-b]pyridine-4-oxide (29.75 g, 0.168 mol), CHCl3 (25 mL) and POCl3 (160 mL) was heated to 80° C. for 1 h. After pouring over ice, the mixture was neutralized by careful addition of NH4OH and extracted with EtOAc. Concentration gave 5-chloro-2-ethyl-7-methylimidazo[4,5-b]pyridine as a solid.
Name
2-ethyl-7-methylimidazo[4,5-b]pyridine-4-oxide
Quantity
29.75 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[NH:4][C:5]2[C:6]([N:13]=1)=[N+:7]([O-])[CH:8]=[CH:9][C:10]=2[CH3:11])[CH3:2].O=P(Cl)(Cl)[Cl:16].[NH4+].[OH-]>C(Cl)(Cl)Cl>[Cl:16][C:8]1[N:7]=[C:6]2[N:13]=[C:3]([CH2:1][CH3:2])[NH:4][C:5]2=[C:10]([CH3:11])[CH:9]=1 |f:2.3|

Inputs

Step One
Name
2-ethyl-7-methylimidazo[4,5-b]pyridine-4-oxide
Quantity
29.75 g
Type
reactant
Smiles
C(C)C=1NC=2C(=[N+](C=CC2C)[O-])N1
Name
Quantity
160 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After pouring over ice
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
Concentration

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C2C(=N1)N=C(N2)CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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